

A Comprehensive Technical Overview of 2,4-Difluorobenzyl Bromide

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Compound of Interest

Compound Name: 2,4-Difluorobenzyl bromide

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This document provides a detailed technical guide on **2,4-Difluorobenzyl bromide**, a key reagent in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated organic compounds. This guide covers the fundamental physicochemical properties, a detailed synthesis protocol, and its applications.

Physicochemical Properties

2,4-Difluorobenzyl bromide is a versatile building block, valued for its utility in introducing the 2,4-difluorobenzyl moiety into a variety of molecular scaffolds.^[1] Its chemical and physical properties are summarized below.

Property	Value
Molecular Formula	C7H5BrF2[1][2]
Linear Formula	F2C6H3CH2Br[3][4]
Molecular Weight	207.02 g/mol [1][3][4]
Appearance	Colorless to light yellow liquid or powder[1]
Density	1.613 g/mL at 25 °C[3][4]
Refractive Index	n20/D 1.525[3][4]
CAS Number	23915-07-3[1][2][3][4][5]
Synonyms	α -Bromo-2,4-difluorotoluene[1][3][4]

Synthesis Protocol

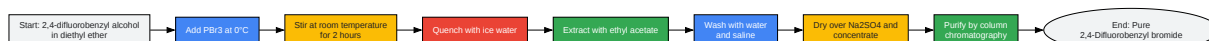
A common laboratory-scale synthesis of **2,4-Difluorobenzyl bromide** involves the bromination of 2,4-difluorobenzyl alcohol using phosphorus tribromide.[5]

Materials:

- 2,4-difluorobenzyl alcohol
- Phosphorus tribromide (PBr₃)
- Diethyl ether
- Ice water
- Ethyl acetate
- Anhydrous sodium sulfate
- Saturated saline solution

Procedure:

- A solution of 2,4-difluorobenzyl alcohol (3.12 mmol) in diethyl ether (10 mL) is prepared in a flask and cooled to 0 °C in an ice bath.[5]
- Phosphorus tribromide (2.18 mmol) is added dropwise to the cooled solution.[5]
- The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[5]
- Upon completion, the reaction is quenched by the addition of ice water (20 mL).[5]
- The product is extracted with ethyl acetate (2 x 20 mL).[5]
- The combined organic layers are washed sequentially with water (40 mL) and saturated saline solution (40 mL).[5]
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.[5]
- Purification of the crude product is achieved by silica gel column chromatography, eluting with 5% ethyl acetate in hexane, to afford **2,4-difluorobenzyl bromide** as a colorless liquid. [5]



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Caption: Synthesis workflow for **2,4-Difluorobenzyl bromide**.

Applications in Research and Development

2,4-Difluorobenzyl bromide is a crucial intermediate in the synthesis of a wide range of organic molecules. Its primary applications are in the fields of medicinal chemistry and agrochemical development.[1] The presence of the difluorobenzyl group can significantly alter the biological activity and pharmacokinetic properties of a molecule.[1]

It has been utilized in the preparation of:

- Novel 1,2,4-triazolium derivatives.[3][5]
- 1,5-biaryl pyrrole EP1 receptor antagonists.[3][5]

The introduction of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates to their target proteins. Therefore, **2,4-Difluorobenzyl bromide** remains a valuable tool for researchers aiming to develop new therapeutic agents and functional materials.

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